![molecular formula C7H8N4O B13096865 3,6-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidin-5(6H)-one](/img/structure/B13096865.png)
3,6-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidin-5(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidin-5(6H)-one is a heterocyclic compound that belongs to the triazolopyrimidine family This compound is characterized by a fused triazole and pyrimidine ring system, which imparts unique chemical and physical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidin-5(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,6-dimethyl-1,2,4-triazole with a suitable pyrimidine derivative. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process. For example, the use of hydrochloric acid or sodium hydroxide can promote the formation of the desired triazolopyrimidine ring system.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
3,6-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using thionyl chloride or alkylation using alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing hydrogen atoms.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties such as thermal stability and conductivity.
Mecanismo De Acción
The mechanism of action of 3,6-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidin-5(6H)-one involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparación Con Compuestos Similares
3,6-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidin-5(6H)-one can be compared with other similar compounds such as:
3,6-diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole: Known for its superior thermal stability and energetic properties.
3,7-diamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole: Exhibits lower thermal stability compared to 3,6-diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole.
3,6,7-triamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole: Another compound with notable thermal stability.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for a wide range of applications.
Propiedades
Fórmula molecular |
C7H8N4O |
|---|---|
Peso molecular |
164.16 g/mol |
Nombre IUPAC |
3,6-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidin-5-one |
InChI |
InChI=1S/C7H8N4O/c1-5-8-9-6-3-4-10(2)7(12)11(5)6/h3-4H,1-2H3 |
Clave InChI |
NZKPDYRDHJADQC-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C2N1C(=O)N(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


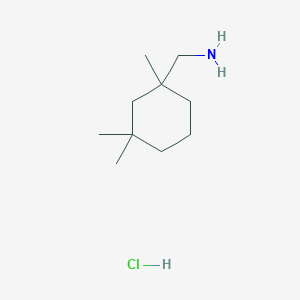
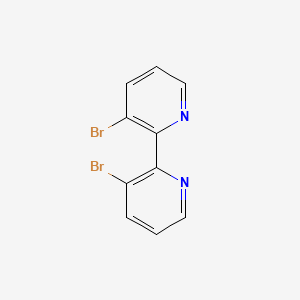
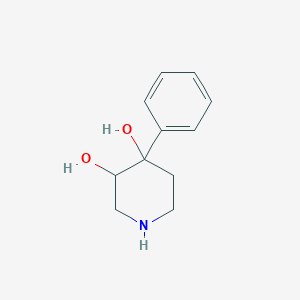
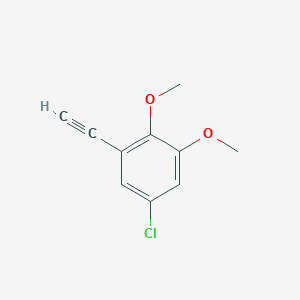
![7-Methoxy-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine](/img/structure/B13096820.png)
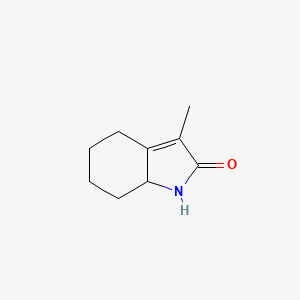
![3-Methyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid](/img/structure/B13096828.png)
![6-Methyl-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B13096831.png)
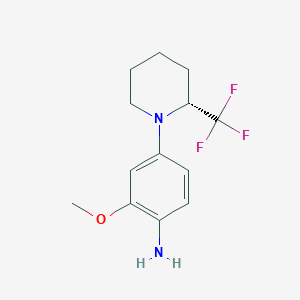
![6-(2,4-Dichlorophenoxy)-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B13096839.png)
![Ethyl 5-oxobicyclo[2.2.2]oct-2-ene-2-carboxylate](/img/structure/B13096840.png)



